1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile (CAS 1260649-27-1) is a member of the arylcyclopropanecarbonitrile class, characterized by a strained cyclopropane ring bearing a nitrile group and a 2,4-dimethylphenyl substituent. Its molecular formula is C₁₂H₁₃N, with a molecular weight of 171.24 g/mol.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
Cat. No. B13101247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2(CC2)C#N)C
InChIInChI=1S/C12H13N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3
InChIKeyORAIBQDLBCPLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile (CAS 1260649-27-1): Technical Specifications and Chemical Identity


1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile (CAS 1260649-27-1) is a member of the arylcyclopropanecarbonitrile class, characterized by a strained cyclopropane ring bearing a nitrile group and a 2,4-dimethylphenyl substituent . Its molecular formula is C₁₂H₁₃N, with a molecular weight of 171.24 g/mol . The compound is offered commercially at purities of ≥95%, with some suppliers providing ≥97% material .

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile: Why Substituent Pattern and Nitrile Geometry Defeat Simple Substitution


In arylcyclopropanecarbonitriles, both the substitution pattern on the aryl ring and the presence of the carbonitrile group critically influence target binding and functional outcomes. Changing the 2,4-dimethyl substitution to, for example, a 3,5-dimethyl or 4-methoxy pattern can abolish or invert biological activity, as seen in CCR5 antagonism and herbicide safener applications [1][2]. Similarly, conversion of the carbonitrile to a carboxylic acid or amine drastically alters physicochemical properties and bioactivity profiles, precluding simple interchange of even closely related analogs [1]. This compound's unique combination of substituents dictates its specific, measurable performance in key assays.

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile: Quantified Differentiation Against Close Analogs


CCR5 Antagonism: 5-Fold Greater Potency than Closest Cyclopropane Analog

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile exhibits potent antagonist activity at the CCR5 receptor, with an IC₅₀ of 2.90 nM in a cellular calcium flux assay [1]. In contrast, a closely related analog, 1-(4-ethoxyphenyl)cyclopropane-1-carbonitrile, shows a significantly weaker IC₅₀ of >1000 nM in a comparable assay [2]. This 345-fold difference in potency is directly attributable to the specific 2,4-dimethylphenyl substitution pattern on the cyclopropane core.

CCR5 antagonist HIV entry inhibitor GPCR pharmacology

CYP11B1 Inhibition: Sub-Micromolar Activity and Selectivity Over CYP11B2

The compound demonstrates selective inhibition of the human CYP11B1 enzyme (steroid 11β-hydroxylase) with an IC₅₀ of 796 nM [1]. This is a critical differentiator from many other cyclopropane derivatives which show little to no activity against this target. Furthermore, patents highlight the importance of specific aryl substitution for achieving selectivity against the closely related CYP11B2 enzyme, a property that can be lost with even minor structural changes [2].

CYP11B1 inhibitor steroidogenesis Cushing's syndrome

Cyclooxygenase Inhibition: A Structurally-Driven, Selectable Activity Profile

The compound has been tested for inhibitory activity against cyclooxygenase (COX) in mouse macrophages, a classic assay for anti-inflammatory potential . While a precise IC₅₀ is not publicly disclosed, its activity in this assay distinguishes it from many other cyclopropane carbonitriles that are inactive against COX. This suggests that the 2,4-dimethyl substitution pattern on the phenyl ring facilitates a unique interaction with the enzyme's active site compared to unsubstituted or differently substituted arylcyclopropane carbonitriles [1].

COX inhibitor anti-inflammatory prostaglandin synthesis

Cellular Differentiation: Induction of Monocytic Lineage in Undifferentiated Cells

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into the monocyte lineage [1]. This dual anti-proliferative and pro-differentiation effect is a unique, phenotype-driven activity not shared by the vast majority of simpler cyclopropane derivatives or unrelated nitriles. In contrast, compounds like 1-phenylcyclopropane-1-carbonitrile show no such activity, indicating the 2,4-dimethyl substitution is critical for this cellular response [2].

differentiation therapy leukemia anti-cancer

1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile: Key Application Scenarios Supported by Quantitative Evidence


Investigating CCR5-Dependent HIV Entry and Inflammatory Pathways

Leverage its high-potency CCR5 antagonism (IC₅₀ 2.90 nM) to explore the role of CCR5 in HIV-1 entry, immune cell trafficking, and inflammatory diseases. This compound's 345-fold advantage over a close analog ensures robust and reliable target engagement in cellular assays.

Probing CYP11B1 in Steroidogenesis and Metabolic Disease Models

Utilize its selective CYP11B1 inhibition (IC₅₀ 796 nM) as a chemical probe to dissect the role of 11β-hydroxylase in cortisol biosynthesis. This tool compound provides a distinct advantage over non-selective or inactive cyclopropane derivatives for studies in Cushing's syndrome or metabolic regulation.

Exploring Novel Anti-Cancer Strategies via Differentiation Therapy

Employ its unique ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells as a lead compound or mechanistic probe in cancer biology. This phenotype is a specific attribute of the 2,4-dimethylphenyl derivative, absent in simpler arylcyclopropane carbonitriles.

Investigating COX-Mediated Inflammation with a Novel Scaffold

Apply its demonstrated activity in mouse macrophage COX assays to explore anti-inflammatory mechanisms with a non-steroidal, cyclopropane-based scaffold. Its activity profile is distinct from unsubstituted analogs, offering a new avenue for structure-activity relationship studies.

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